methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a 4-bromophenyl substituent and a methyl ester group. BCP scaffolds are valued in medicinal chemistry for their rigid, three-dimensional structure, which mimics disubstituted benzene rings while offering improved metabolic stability and reduced conformational flexibility . The bromine atom on the aryl ring enhances lipophilicity and may facilitate further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-16-11(15)13-6-12(7-13,8-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLOTBJLOUHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the desired substituents.
Introduction of the 4-bromophenyl group: This step involves the use of a brominated aromatic compound, such as 4-bromobenzyl bromide, in a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Reduction Reactions: Products include primary alcohols.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and stability to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Aryl Derivatives
Methyl 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₁₃H₁₃ClO₂
- Molecular Weight : 236.69 g/mol
- Physical Properties : Predicted density = 1.368 g/cm³; boiling point = 300.9°C .
- Key Differences : Chlorine’s smaller atomic radius and lower polarizability compared to bromine reduce lipophilicity (Cl: +0.71 vs. Br: +0.86 in π systems). This may decrease membrane permeability but improve aqueous solubility.
- Applications : Commercially available (CAS 131515-52-1) and used in cross-coupling reactions .
Methyl 3-(4-Bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
Electron-Withdrawing Group Derivatives
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₈H₉F₃O₂
- Molecular Weight : 194.15 g/mol
- Properties : High purity (≥97%, CAS 1850815-92-7). The CF₃ group increases metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Methyl 3-(4-Cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- CAS : 131515-53-2
- Key Differences: The cyano group’s strong electron-withdrawing nature (-σp = 0.66) may enhance electrophilic reactivity compared to bromophenyl derivatives. Used in materials science for polar functional group incorporation .
Amino and Carboxylic Acid Derivatives
3-(Boc-Amino)-bicyclo[1.1.1]pentane-1-carboxylic Acid Methyl Ester
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- Applications : The tert-butoxycarbonyl (Boc) group enables peptide coupling, making it useful in PROTACs or bifunctional molecule synthesis .
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Complex Heterocyclic Derivatives
Methyl 3-(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)bicyclo[1.1.1]pentane-1-carboxylate
- Synthesis : Prepared via HBTU-mediated coupling (99% yield) .
Biological Activity
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.
Overview of the Compound
- Chemical Formula : C13H13BrO2
- Molecular Weight : 267.15 g/mol
- Structure : The compound features a bicyclo[1.1.1]pentane core with a 4-bromophenyl substituent and a methyl ester functional group.
This compound acts as a bioisostere, which allows it to mimic the structure of other biologically active compounds while potentially enhancing their pharmacological properties. The unique bicyclic structure contributes to:
- Enhanced Solubility : The three-dimensional character of the bicyclo[1.1.1]pentane framework can improve the solubility and permeability of drugs, as seen in studies where similar compounds exhibited increased oral bioavailability compared to their phenyl counterparts .
- Target Interaction : The presence of the 4-bromophenyl group may influence the compound's interaction with biological targets, enhancing its efficacy in inhibiting specific enzymes or pathways.
Anticancer Properties
Research has indicated that derivatives of bicyclo[1.1.1]pentanes can exhibit significant anticancer activity. For instance, modifications to the bicyclic structure have led to compounds that serve as potent inhibitors of γ-secretase, an enzyme implicated in cancer progression . In particular, studies show that replacing conventional phenyl rings with bicyclo[1.1.1]pentane motifs can yield compounds with improved metabolic stability and bioavailability.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its unique structure:
- Absorption : Enhanced absorption rates have been observed in compounds with similar bicyclic structures.
- Distribution : The lipophilic nature of the bromophenyl group may facilitate better distribution within biological systems.
- Metabolism : Studies indicate that such compounds may undergo metabolic transformations that enhance their therapeutic effects while minimizing toxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | Similar core without bromophenyl | Limited studies available | Lacks significant enhancements in solubility |
| Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | Chlorophenyl instead of bromophenyl | Potentially lower potency than brominated analogs | Chlorine substitution reduces reactivity |
| Methyl 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | Fluorinated variant | Exhibits moderate biological activity | Fluorine enhances metabolic stability |
Case Study 1: γ-Secretase Inhibition
In a study involving the replacement of phenyl groups in γ-secretase inhibitors with bicyclo[1.1.1]pentane motifs, researchers found that these modifications led to significant improvements in both enzyme inhibition and pharmacokinetic properties, demonstrating the potential utility of such structural changes in drug design .
Case Study 2: Antimicrobial Screening
A comparative screening of various bicyclo[1.1.1]pentane derivatives revealed promising antimicrobial activity against several bacterial strains, suggesting that this compound could be further explored for its potential therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
